1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-, methyl ester
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-, methyl ester is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrrolo[2,3-b]pyridine core with a carboxylic acid esterified with a methyl group and bromine substituents at specific positions.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-, methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving pyridine and pyrrole derivatives.
Esterification: The carboxylic acid group is esterified using methanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove bromine atoms.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include N-bromosuccinimide (NBS), lithium aluminum hydride (LiAlH4), and palladium catalysts. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-, methyl ester has several scientific research applications:
Medicinal Chemistry: It is used in the development of inhibitors for various enzymes and receptors, particularly in cancer research.
Biological Studies: The compound is studied for its effects on cell proliferation, migration, and apoptosis.
Chemical Biology: It serves as a building block for the synthesis of more complex molecules used in chemical biology research.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-, methyl ester involves its interaction with specific molecular targets. For instance, it can inhibit the fibroblast growth factor receptor (FGFR) by binding to its active site, thereby blocking downstream signaling pathways involved in cell proliferation and migration . This inhibition can lead to reduced tumor growth and metastasis in cancer models.
Comparison with Similar Compounds
Similar compounds to 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-, methyl ester include other pyrrolopyridine derivatives such as:
These compounds share a similar core structure but differ in their substituents and functional groups, which can lead to variations in their biological activities and applications. The uniqueness of this compound lies in its specific bromine substitutions and ester group, which confer distinct chemical properties and biological activities.
Properties
Molecular Formula |
C10H8Br2N2O2 |
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Molecular Weight |
347.99 g/mol |
IUPAC Name |
methyl 3-bromo-2-(bromomethyl)pyrrolo[2,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C10H8Br2N2O2/c1-16-10(15)14-7(5-11)8(12)6-3-2-4-13-9(6)14/h2-4H,5H2,1H3 |
InChI Key |
SAPBSGSDCNLLSY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C(=C(C2=C1N=CC=C2)Br)CBr |
Origin of Product |
United States |
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